molecular formula C5H5ClN2 B188170 2-Amino-3-chloropyridine CAS No. 39620-04-7

2-Amino-3-chloropyridine

Cat. No.: B188170
CAS No.: 39620-04-7
M. Wt: 128.56 g/mol
InChI Key: RZJPBQGRCNJYBU-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Amino-3-chloropyridine can be produced by selective hydrolysis of corresponding 2-amino-3,5-dihalopyridines . Another method involves the conversion of a 3,5-dihalogenopyridine with sodium ethylate into a 3-ethoxy-5-halogenopyridine, which is then converted into a 3-hydroxy-5-halogenopyridine. An amino group is then introduced in the 2-position by reaction with sodium amide .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring, which is a six-membered ring with two nitrogen atoms and one chlorine atom. The compound has a density of 1.3±0.1 g/cm3 .


Chemical Reactions Analysis

2-Chloropyridine, a related compound, reacts with nucleophiles to generate pyridine derivatives substituted at the second and fourth carbons on the heterocycle . This suggests that this compound might undergo similar reactions.


Physical and Chemical Properties Analysis

This compound is a solid with a molecular weight of 128.56. It has a density of 1.3±0.1 g/cm3 and a boiling point of 207.0±20.0 °C at 760 mmHg .

Mechanism of Action

While the specific mechanism of action for 2-Amino-3-chloropyridine is not mentioned in the retrieved documents, related compounds such as pyrimidines have been found to exhibit a range of pharmacological effects. These effects are often attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

2-Amino-3-chloropyridine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. In case of contact with skin or eyes, it is recommended to wash with plenty of water. If inhaled, the victim should be moved to fresh air .

Properties

IUPAC Name

3-chloropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c6-4-2-1-3-8-5(4)7/h1-3H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJPBQGRCNJYBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351203
Record name 2-Amino-3-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39620-04-7
Record name 2-Amino-3-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-chloropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-Amino-3-chloropyridine interact with FAAH and what are the downstream effects of this interaction?

A: this compound acts as a non-competitive inhibitor of FAAH. [] Instead of directly competing with the enzyme's natural substrate, anandamide (AEA), it binds to an allosteric site on the enzyme. [] This binding prevents AEA from adopting the conformation required for hydrolysis within the active site. [] Consequently, FAAH activity is inhibited, leading to increased levels of AEA, an endocannabinoid involved in pain and inflammation modulation. []

Q2: Can you elaborate on the use of computational chemistry in understanding the inhibitory mechanism of this compound on FAAH?

A: Researchers have employed various computational techniques to elucidate the molecular basis of this compound's inhibitory action on FAAH. [] Molecular dynamics simulations provided insights into the compound's binding mode within the enzyme's allosteric site. [] Thermodynamic integration calculations helped quantify the binding affinity and energetic contributions involved in the interaction. [] Furthermore, QM-MM/GBSA calculations offered a detailed understanding of the influence of this compound binding on the conformational dynamics of the active site, explaining its interference with AEA's ability to achieve its pro-active conformation. []

Q3: Besides its role in FAAH inhibition, has this compound been explored as a substrate for any enzymatic reactions?

A: Yes, research indicates that this compound can be generated through an enzymatic halogenation reaction. [, ] Chloroperoxidase (CPO) from the mold Caldariomyces fumago, in the presence of potassium chloride and hydrogen peroxide, catalyzes the regioselective chlorination of 2-Aminopyridine to produce this compound. [, ] This enzymatic approach offers a potentially milder and more environmentally friendly alternative to conventional chemical synthesis methods. []

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